molecular formula C14H21NO2 B1456009 (1-(4-Methoxybenzyl)piperidin-4-yl)methanol CAS No. 1455249-03-2

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol

Cat. No.: B1456009
CAS No.: 1455249-03-2
M. Wt: 235.32 g/mol
InChI Key: RSKZUPMDQJMMDB-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C14H21NO2 . It consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxybenzyl group and a methanol group . This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-14-4-2-12(3-5-14)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKZUPMDQJMMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanol typically involves the following steps:

    Starting Materials: 4-piperidinemethanol and 4-methoxybenzaldehyde.

    Solvents: Tetrahydrofuran (THF) and dichloroethane (DCE) in a 1:1 ratio.

    Catalyst: Acetic acid.

    Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3).

Procedure:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    (1-Benzylpiperidin-4-yl)methanol: Similar structure but lacks the methoxy group.

    (1-(4-Hydroxybenzyl)piperidin-4-yl)methanol: Similar structure but has a hydroxy group instead of a methoxy group.

    (1-(4-Methylbenzyl)piperidin-4-yl)methanol: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness:

Biological Activity

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO2C_{14}H_{21}NO_2 with a molecular weight of 235.32 g/mol. The structure consists of a piperidine ring substituted with a methoxybenzyl group and a hydroxymethyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent .
  • Neuropharmacological Effects : The compound has been evaluated for its interactions with neurotransmitter receptors, particularly serotonin receptors, which are crucial in mood regulation and other neurological functions .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various molecular targets, including:

  • Serotonin Receptors : It may act as an inverse agonist at serotonin 2A receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its cytotoxic effects .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Characterized as a selective serotonin 2A receptor inverse agonist with potential implications in treating psychiatric disorders.
Showed antimicrobial properties against various pathogens, suggesting utility in infection control.
Demonstrated cytotoxicity in vitro against cancer cell lines, indicating potential as an anticancer agent.

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers treated several human cancer cell lines with varying concentrations of the compound. The results indicated significant growth inhibition, with IC50 values reported in the micromolar range. Notably, the compound exhibited selective toxicity toward cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(4-Methoxybenzyl)piperidin-4-yl)methanol
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(1-(4-Methoxybenzyl)piperidin-4-yl)methanol

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